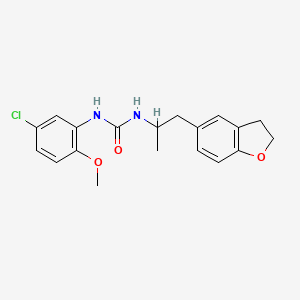

1-(5-Chloro-2-methoxyphenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea

Description

1-(5-Chloro-2-methoxyphenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a urea derivative featuring a 5-chloro-2-methoxyphenyl group and a 1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl substituent. Its molecular formula is C₂₀H₂₂ClN₃O₃, with an approximate molecular weight of 411.86 g/mol. The compound’s structure combines aromatic and heterocyclic moieties, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3/c1-12(9-13-3-5-17-14(10-13)7-8-25-17)21-19(23)22-16-11-15(20)4-6-18(16)24-2/h3-6,10-12H,7-9H2,1-2H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOULZZGVSXQUHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl moiety and a dihydrobenzofuran unit. Its molecular formula is , and it has a molecular weight of approximately 303.8 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various urea derivatives, including compounds similar to this compound. For instance:

- In vitro Studies : Research has demonstrated that certain urea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 to 30 μM against breast and lung cancer cell lines .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 21.5 |

| Compound B | EKVX (Lung) | 25.9 |

| Compound C | OVCAR-4 (Ovarian) | 28.7 |

The biological activity of this compound may be attributed to its ability to interfere with specific molecular targets involved in cancer cell proliferation and survival. For instance, some urea derivatives have been shown to inhibit GSK-3β activity, a critical regulator in various signaling pathways associated with cancer progression .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

- Study on Urea Derivatives : A series of urea compounds were tested for their antiproliferative effects on human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results indicated moderate inhibitory activity against these cell lines, suggesting potential therapeutic applications .

- Antibacterial Activity : Some related compounds have shown promising antibacterial properties against strains like Staphylococcus aureus, indicating that the biological activity of these urea derivatives may extend beyond anticancer effects .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this class of compounds:

- Selectivity : Many urea derivatives demonstrate selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable property in drug development.

- Structure-Activity Relationship (SAR) : Variations in substituents on the urea moiety significantly influence biological activity. For example, modifications at the phenyl ring can enhance or diminish potency against specific cancer types .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

- 1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea (CAS 102433-32-9): Molecular Formula: C₁₁H₁₄Cl₂N₂O₃ Key Features: Two methoxy groups (2,4-positioned) and a 2-chloroethyl chain. Implications: Increased electron-donating effects from the methoxy groups may alter solubility and hydrogen-bonding capacity compared to the mono-methoxy target compound.

- 1-(5-Chloro-2-methoxyphenyl)-3-phenyl-1-(triazoloazepin-methyl)urea (ChemSpider ID 21088104): Molecular Formula: C₂₂H₂₄ClN₅O₂ Key Features: A triazoloazepin-methyl group replaces the dihydrobenzofuran-propan-2-yl moiety.

Substituent Variations on the Urea Side Chain

- 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea (CAS 1421465-96-4): Molecular Formula: C₁₆H₁₈N₂O₃S Key Features: A dihydrobenzofuran-hydroxyethyl group and a thiophen-methyl substituent.

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1421465-98-6):

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

- The dihydrobenzofuran-propan-2-yl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to analogues like 1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea (logP ~2.8). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- The trifluoromethylphenyl analogue (CAS 1421465-98-6) has higher molecular weight (366.3 g/mol) and logP (~4.1), favoring CNS activity but requiring formulation optimization for delivery .

Data Table: Comparative Analysis of Urea Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.